7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by a chloro-substituted isochromene ring system, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid typically involves the chlorination of isochromene derivatives followed by oxidation and carboxylation steps. A common synthetic route includes:
Chlorination: Isochromene is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Oxidation: The chlorinated intermediate is then oxidized using agents like potassium permanganate or chromium trioxide to form the oxo group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering its chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid depends on its interaction with molecular targets. It can act by:
Inhibiting enzymes: Binding to active sites and altering enzyme activity.
Modulating receptors: Interacting with cellular receptors to influence signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.
Comparison with Similar Compounds
- 7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
- 7-Chloro-1-oxoisochromene-3-carboxylic acid
Comparison:
- Structural Differences: Variations in substituents and functional groups.
- Chemical Behavior: Differences in reactivity and stability.
- Applications: Unique applications based on specific chemical properties.
7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid stands out due to its specific chloro and oxo functionalities, which confer unique reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique isochromene structure characterized by:
- Chloro group at the 7-position
- Carbonyl group at the 1-position
- Carboxylic acid functionality at the 3-position
These structural attributes contribute to its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves the inhibition of essential microbial enzymes, disrupting metabolic pathways crucial for survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms involving receptor modulation and enzyme inhibition. For instance, it has been noted to bind effectively to retinoid X receptors (RXR), which play a critical role in regulating gene expression related to cell proliferation and apoptosis .
Enzyme Inhibition
This compound acts as an enzyme inhibitor, particularly targeting fatty acid synthase (FAS). This inhibition is significant as FAS is often overexpressed in cancer cells, contributing to their uncontrolled growth. The compound's ability to inhibit FAS suggests potential applications in cancer therapy and metabolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their catalytic activity. For example, it has shown effectiveness against FAS, which is crucial for lipid biosynthesis in cancer cells.
- Receptor Modulation : It interacts with nuclear receptors such as RXR, altering signaling pathways that regulate cell growth and apoptosis .
- Antimicrobial Mechanism : By targeting microbial enzymes, the compound disrupts essential metabolic processes in pathogens.
Case Study 1: Anticancer Activity
In a study evaluating various isochromene derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value indicating potent activity. The induction of apoptosis was confirmed through flow cytometry analysis, showing increased sub-G1 phase accumulation in treated cells .
Case Study 2: Antimicrobial Efficacy
A screening of several derivatives revealed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The compound's mechanism was linked to its ability to inhibit bacterial enzyme systems critical for cell wall synthesis.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Chloro-1-oxo-1H-isochromene | Chloro group; Isochromene core | Antimicrobial, Anticancer |
N-(4-acetylphenyl)-7-chloroisochromene | Acetylphenyl moiety | Potential anticancer activity |
5-Chloro-N-(2-hydroxyphenyl)carboxamide | Hydroxy group; Carboxamide functionality | Anti-inflammatory properties |
This table highlights the unique biological activities associated with different structural modifications of isochromenes, emphasizing the distinct therapeutic potentials of 7-chloro derivatives.
Properties
IUPAC Name |
7-chloro-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZURHDSSZVLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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